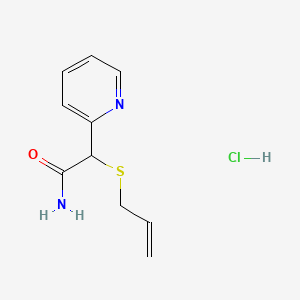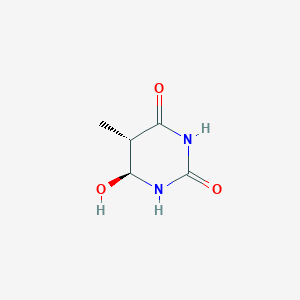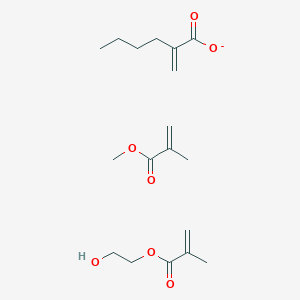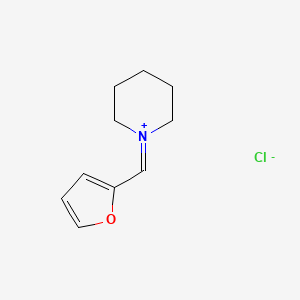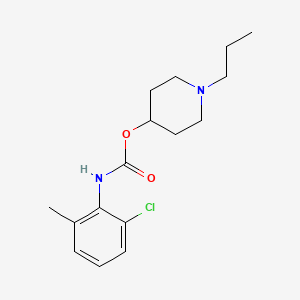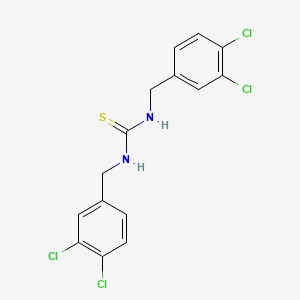
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that features two heptylamino groups and two methyl groups attached to a cyclohexa-2,5-diene-1,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione with heptylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound from the reaction mixture.
化学反应分析
Types of Reactions
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The heptylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
科学研究应用
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers or dyes.
作用机制
The mechanism of action of 2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
2,5-Bis(alkylamino)-1,4-benzoquinones: These compounds share a similar core structure but differ in the nature of the alkylamino groups attached.
2,5-Bis(2-aminothiazol-5-yl)-3,6-dichlorohydroquinones: These compounds have a similar quinone core but feature different substituents.
Uniqueness
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of heptylamino and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it may offer advantages over similar compounds in terms of reactivity, stability, and biological activity.
属性
CAS 编号 |
28293-25-6 |
|---|---|
分子式 |
C22H38N2O2 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
2,5-bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H38N2O2/c1-5-7-9-11-13-15-23-19-17(3)22(26)20(18(4)21(19)25)24-16-14-12-10-8-6-2/h23-24H,5-16H2,1-4H3 |
InChI 键 |
NIJVDWSTXHDXAA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCNC1=C(C(=O)C(=C(C1=O)C)NCCCCCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
